molecular formula C16H17ClN2O4S B4179119 N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

Cat. No. B4179119
M. Wt: 368.8 g/mol
InChI Key: YWOXJGIDSMLTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as CPMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPMA is a protease inhibitor that has been shown to have a variety of effects on the biochemical and physiological processes of cells. In

Mechanism of Action

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide works by binding to the active site of proteases, preventing them from carrying out their enzymatic function. This inhibition can lead to a variety of downstream effects, depending on the specific protease being targeted. Additionally, this compound has been shown to have effects on other cellular processes, such as the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. In addition to its effects on proteases, it has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases. This compound has also been shown to have effects on the expression of genes involved in cell growth and differentiation. Physiologically, this compound has been shown to have anti-tumor effects in some cell lines, as well as effects on the immune system.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its specificity for proteases. This allows researchers to selectively inhibit the activity of specific proteases, allowing for more targeted studies of their function. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its potential for off-target effects, as it may inhibit the activity of other enzymes in addition to proteases. Additionally, its effects may vary depending on the specific cell line or organism being studied.

Future Directions

There are many potential future directions for research involving N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide. One area of interest is the development of more specific protease inhibitors, which could allow for even more targeted studies of protease function. Additionally, this compound could be used in combination with other drugs to enhance its effects or to target multiple pathways simultaneously. Another area of interest is the study of this compound's effects on the immune system, as it has been shown to have immunomodulatory effects in some cell lines. Overall, this compound is a promising compound with many potential applications in scientific research.

Scientific Research Applications

N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been studied extensively for its potential use in scientific research. One of its primary applications is in the study of proteases, which are enzymes that play a key role in a variety of biological processes. This compound has been shown to inhibit the activity of proteases, making it a valuable tool for studying their function. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-tumor effects in some cell lines.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-15-6-4-3-5-14(15)17)19-24(21,22)13-9-7-12(23-2)8-10-13/h3-11,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXJGIDSMLTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.